molecular formula C14H20BrNO B3113809 4-Bromo-3-(2-cyclohexylethoxy)aniline CAS No. 1984040-90-5

4-Bromo-3-(2-cyclohexylethoxy)aniline

Cat. No. B3113809
CAS RN: 1984040-90-5
M. Wt: 298.22
InChI Key: ZGXMRIGOSQRNKD-UHFFFAOYSA-N
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Description

  • Purity : 95% .

Molecular Structure Analysis

The molecular structure of 4-Bromo-3-(2-cyclohexylethoxy)aniline consists of a bromine-substituted aniline ring attached to a cyclohexylethoxy group. The bromine atom is positioned at the 4-position of the aniline ring, and the cyclohexylethoxy moiety is connected to the nitrogen atom. The hydrochloride salt form enhances solubility and stability .

Scientific Research Applications

Synthesis and Structural Analysis

4-Bromo-3-(2-cyclohexylethoxy)aniline is a compound that may be involved in the synthesis of complex organic molecules, such as oligomers and polymers. For example, the facile synthesis and crystallographic analysis of brominated oligo(N-phenyl-m-aniline)s highlight the potential of brominated anilines in forming structures with unique geometries and redox properties, which could be relevant for materials science and electronics (Ito et al., 2002). The synthesis of quinoxaline derivatives also demonstrates the reactivity of aniline derivatives in producing compounds with potential applications in pharmaceuticals and dyes (Ahmad et al., 1965).

Material Science and Electronics

The study of vibrational analysis and electronic properties of brominated anilines, such as 4-bromo-3-(trifluoromethyl)aniline, provides insights into the impact of bromination on the molecular structure and potential applications in nonlinear optical (NLO) materials. These materials are crucial for developing optical and electronic devices due to their ability to alter light properties (Revathi et al., 2017).

Organic Chemistry and Catalysis

In organic synthesis, brominated anilines serve as intermediates in the construction of complex molecules. For instance, the synthesis of 4-bromo-3-methylanisole for dye production illustrates the use of brominated anilines in creating valuable industrial chemicals. This process emphasizes the importance of selective bromination reactions in organic synthesis and the production of dyes for thermal papers (Xie et al., 2020).

Advanced Synthesis Techniques

Transition metal-free methods for synthesizing meta-bromo- and meta-trifluoromethylanilines showcase innovative approaches to forming anilines with unique substitution patterns. These methods highlight the evolution of synthetic strategies toward more sustainable and metal-free processes, which is crucial for environmental safety and green chemistry (Staudt et al., 2022).

properties

IUPAC Name

4-bromo-3-(2-cyclohexylethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c15-13-7-6-12(16)10-14(13)17-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXMRIGOSQRNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2=C(C=CC(=C2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(2-cyclohexylethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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